(S)-N-(Oxetan-3-yl)pyrrolidin-3-amine
Description
(S)-N-(Oxetan-3-yl)pyrrolidin-3-amine is a chiral secondary amine featuring a pyrrolidine core substituted with an oxetane ring at the 3-position. Its molecular formula is C₇H₁₄N₂O, with a molecular weight of 142.20 g/mol . This compound is commercially available as a free base (CAS: 1256667-60-3) and a dihydrochloride salt (CAS: 2173637-22-2), with the latter enhancing solubility for pharmaceutical applications . It is widely utilized in synthesizing bioactive molecules, particularly in drug discovery, due to its compact, polar oxetane moiety, which improves metabolic stability and bioavailability .
Properties
IUPAC Name |
(3S)-N-(oxetan-3-yl)pyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-8-3-6(1)9-7-4-10-5-7/h6-9H,1-5H2/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEAQUFDMWACTC-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1NC2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101280551 | |
| Record name | 3-Pyrrolidinamine, N-3-oxetanyl-, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101280551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349699-88-2 | |
| Record name | 3-Pyrrolidinamine, N-3-oxetanyl-, (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1349699-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinamine, N-3-oxetanyl-, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101280551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-(Oxetan-3-yl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving epoxides and aldehydes.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized via cyclization of amino alcohols or through reductive amination of pyrrolidines.
Coupling of Oxetane and Pyrrolidine Rings: The final step involves coupling the oxetane and pyrrolidine rings through nucleophilic substitution or other suitable reactions.
Industrial Production Methods: Industrial production of (S)-N-(Oxetan-3-yl)pyrrolidin-3-amine may involve optimized versions of the above synthetic routes, often utilizing catalysts and specific reaction conditions to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming oxides or other derivatives.
Reduction: Reduction reactions can target the oxetane ring, leading to ring-opening and formation of linear amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation Products: Oxides or hydroxylamines.
Reduction Products: Linear amines or alcohols.
Substitution Products: N-substituted derivatives.
Scientific Research Applications
(S)-N-(Oxetan-3-yl)pyrrolidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-N-(Oxetan-3-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can enhance binding affinity and specificity, while the pyrrolidine ring can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Oxetane vs. Bulky Groups : The oxetane in the target compound provides steric and polarity advantages over bulkier groups (e.g., bromopyrimidinyl in LY2389575), which may limit blood-brain barrier penetration .
Physicochemical Properties and Pharmacological Relevance
- Solubility : The dihydrochloride salt form significantly improves aqueous solubility, critical for in vivo studies .
- Pharmacology: While (S)-N-(Oxetan-3-yl)pyrrolidin-3-amine is noted for drug development applications, LY2389575 demonstrates specific activity as a group II mGlu receptor negative allosteric modulator (NAM), underscoring how substituent choice dictates target engagement .
Commercial Availability and Supplier Diversity
The compound is accessible globally through multiple suppliers:
Biological Activity
(S)-N-(Oxetan-3-yl)pyrrolidin-3-amine is a chemical compound notable for its unique structural characteristics, particularly the presence of an oxetane ring and a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include enzyme inhibition and modulation of metabolic pathways. This article provides a detailed examination of its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of (S)-N-(Oxetan-3-yl)pyrrolidin-3-amine is . It typically exists in a dihydrochloride salt form, enhancing its solubility and stability for various applications. The oxetane ring contributes to the compound's unique reactivity, influencing its interactions with biological targets.
The biological activity of (S)-N-(Oxetan-3-yl)pyrrolidin-3-amine is primarily linked to its ability to interact with specific enzymes and receptors. The oxetane group may enhance binding affinity and specificity, while the pyrrolidine moiety can modulate pharmacokinetic properties. Preliminary studies suggest that this compound may influence various biochemical pathways, making it a candidate for further pharmacological studies.
1. Enzyme Inhibition
Research indicates that (S)-N-(Oxetan-3-yl)pyrrolidin-3-amine exhibits potential as an enzyme inhibitor. Its structural features allow it to interact with active sites of enzymes, potentially leading to significant biological effects. For instance, compounds with similar structures have shown inhibitory activity against critical enzymes involved in metabolic pathways.
3. CNS Activity
Pyrrolidine derivatives are known for their central nervous system (CNS) activity. The unique combination of oxetane and pyrrolidine in this compound may enhance its potential as a CNS-active agent, warranting further investigation into its neuropharmacological effects.
Synthesis
The synthesis of (S)-N-(Oxetan-3-yl)pyrrolidin-3-amine typically involves several steps, including:
- Starting Materials : Utilizing sodium alkoxide with pyrrolidine.
- Optimized Conditions : Employing continuous flow reactors for large-scale synthesis.
- Yield Maximization : Techniques are optimized to maximize yield while ensuring specific stereochemical configurations.
Table 1: Summary of Biological Activities
| Biological Activity | Description | References |
|---|---|---|
| Enzyme Inhibition | Potential inhibitor of metabolic enzymes | |
| Antimicrobial | Possible antimicrobial effects | |
| CNS Activity | Investigated for neuropharmacological effects | |
| Pharmacological Potential | Candidate for drug development due to unique structure |
Notable Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of related compounds. For example, modifications at the nitrogen atom in pyrrolidine derivatives have been shown to affect binding affinity to serotonin receptors, suggesting that similar strategies could be applied to optimize (S)-N-(Oxetan-3-yl)pyrrolidin-3-amine for enhanced pharmacological profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
